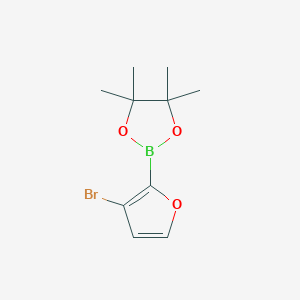

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

Molecular Formula |

C10H14BBrO3 |

|---|---|

Molecular Weight |

272.93 g/mol |

IUPAC Name |

2-(3-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-7(12)5-6-13-8/h5-6H,1-4H3 |

InChI Key |

DHWBDQIMTRASPX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromofuran with boronic acids or boronate esters under palladium-catalyzed conditions. The process is characterized by mild reaction conditions and high selectivity.

Preparation Methods

Method 1: Suzuki-Miyaura Coupling

This method utilizes palladium-catalyzed cross-coupling between 3-bromofuran and pinacolborane or other boronic esters.

- Combine 3-bromofuran (1 equivalent), pinacolborane (1.05 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous toluene.

- Add a base such as cesium carbonate (Cs₂CO₃) to facilitate the coupling reaction.

- Heat the mixture at 120°C for approximately 16 hours.

- Cool the reaction mixture to room temperature and filter through Celite.

- Purify the crude product using column chromatography (e.g., silica gel with a pentane/ethyl acetate solvent system).

- High yield (~70%).

- Compatibility with various functional groups.

Method 2: Direct Boronation

This method involves direct boronation of 3-bromofuran using pinacolborane in the presence of magnesium sulfate as a desiccant.

- Dissolve 3-bromofuran in dry dichloromethane under an argon atmosphere.

- Add magnesium sulfate and pinacolborane to the solution.

- Stir the mixture at room temperature for 16 hours.

- Filter through Celite to remove solids.

- Purify via recrystallization or chromatography.

- Simple setup without requiring high temperatures.

- Avoids harsh reagents.

Method 3: Halogen Exchange Followed by Boronation

This involves halogen-lithium exchange on 3-bromofuran followed by reaction with pinacolborane.

- Cool a solution of 3-bromofuran in dry tetrahydrofuran (THF) to -78°C.

- Add n-butyllithium dropwise to initiate halogen-lithium exchange.

- React the resulting furan-lithium intermediate with pinacolborane at low temperatures (-60°C).

- Warm the mixture to room temperature and quench with acetic acid.

- Extract and purify as needed.

- High selectivity for boronation at desired positions.

- Suitable for large-scale synthesis.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Temperature | Complexity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | ~70% | ~16 hours | High (120°C) | Moderate |

| Direct Boronation | Moderate (~50%) | ~16 hours | Room Temperature | Low |

| Halogen Exchange + Boronation | High (~80%) | ~14 hours | Low (-78°C to RT) | High |

Chemical Reactions Analysis

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Key Observations :

Cross-Coupling Efficiency

- Target Compound : Bromine’s electron-withdrawing nature may enhance oxidative addition in palladium-catalyzed reactions, though direct evidence is lacking.

- 2-(4-Methoxybenzyl)-... : Achieved 83% yield in synthesis using UiO-Co catalysts, suggesting efficient borylation under mild conditions .

- 2-(5-Chloro-2-methylphenyl)-... : Lower yield (26%) due to steric challenges from the ortho-methyl group .

- AnthBpin : Used in synthesizing polyaromatic systems, leveraging its stability and planar structure .

Medicinal Chemistry

- show antitumor activity by inhibiting glycolysis in prostate cancer .

Biological Activity

Overview

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound belonging to the class of boronic esters. Its unique structure, featuring a bromofuran moiety attached to a dioxaborolane ring, provides significant potential for various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BBrO3 |

| Molecular Weight | 272.93 g/mol |

| IUPAC Name | 2-(3-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| InChI | InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-7(12)5-6-13-8/h5-6H,1-4H3 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)Br |

Synthesis

The synthesis of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromofuran with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions generally include:

- Base : Potassium carbonate

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Atmosphere : Inert (nitrogen or argon)

This process allows for efficient formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

The mechanism of action in biological contexts primarily revolves around its role in facilitating carbon-carbon bond formation. In the Suzuki-Miyaura coupling process:

- Formation of Palladium Complex : The boronic ester forms a complex with the palladium catalyst.

- Transmetalation : The organic group is transferred from boron to palladium.

- Reductive Elimination : This step produces the desired carbon-carbon bond while regenerating the palladium catalyst .

Antimicrobial Properties

Studies have indicated that compounds containing bromofuran moieties exhibit antimicrobial properties. The presence of the bromine atom enhances the compound's reactivity and potential interaction with biological targets. For instance:

- In vitro studies demonstrated that derivatives of bromofuran possess significant antibacterial activity against various strains of bacteria .

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. For example:

- Case Study : A derivative containing a bromofuran structure was tested against cancer cell lines (e.g., MCF-7 and HeLa cells). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation .

Mechanistic Insights

The biological activities are thought to be linked to:

- Interaction with DNA : Some studies suggest that bromofuran compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 2-Bromofuran | Antimicrobial | Lacks boronic ester moiety |

| 3-Bromofuran-2-yl)methyl acetate | Anticancer | Different functional groups alter reactivity |

| (3-Bromofuran-2-yl)methanol | Antimicrobial | Similar structure but different reactivity |

This comparison highlights the unique reactivity and versatility of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various chemical transformations and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.